N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide
Description
N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a piperidine ring, and a phenylethyl group, making it a molecule of interest in various fields of scientific research.
Properties
Molecular Formula |
C19H22N2O2S |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H22N2O2S/c1-14-9-11-21(12-10-14)18(17(22)15-6-3-2-4-7-15)20-19(23)16-8-5-13-24-16/h2-8,13-14,18H,9-12H2,1H3,(H,20,23) |
InChI Key |
URGDRMBRGWRVRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenylethyl group, and the incorporation of the thiophene ring. Common reagents used in these reactions include piperidine, phenylacetic acid, and thiophene-2-carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Its structural features allow it to interact with various biological targets associated with cancer cell proliferation and survival.
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide on several human cancer cell lines, including breast and colon cancer cells. The compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range, indicating its potential as an anticancer agent.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
Research demonstrated that derivatives of similar thiophene-based compounds showed effective inhibition against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
Neuropharmacological Applications
The presence of the piperidine moiety suggests potential neuropharmacological applications, particularly in the modulation of neurotransmitter systems.
Case Study: Acetylcholinesterase Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. This inhibition could enhance cholinergic transmission, providing a therapeutic avenue for cognitive enhancement.
The compound exhibits a range of biological activities that make it a candidate for further research and development:
| Activity Type | Description |
|---|---|
| Anticancer | Selective cytotoxicity towards cancer cells |
| Antimicrobial | Effective against common bacterial pathogens |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |
Mechanism of Action
The mechanism of action of N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
- N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)thiophene-2-carboxamide
Uniqueness
N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring, a piperidine ring, and a phenylethyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiophene ring, which is known for its diverse biological activities, and a piperidine moiety that contributes to its pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Targets : It has been shown to interact with various proteins involved in cell signaling pathways. For instance, it may affect the IKZF2 protein, which plays a crucial role in immune regulation and could be targeted for autoimmune diseases and cancers .
- Modulation of Enzyme Activity : The compound has been linked to the inhibition of certain enzymes, potentially affecting metabolic pathways associated with disease states .
- Receptor Interaction : Preliminary studies suggest that it may bind to specific receptors in the central nervous system, influencing neurotransmitter activity and offering potential for neuropharmacological applications .
Biological Activity Data
A summary of the biological activities reported for this compound is provided in the following table:
| Activity | Effect | Reference |
|---|---|---|
| IKZF2 Degradation | Reduces Treg function | |
| Enzyme Inhibition | Alters metabolic pathways | |
| Receptor Binding | Modulates neurotransmission |
Case Study 1: Autoimmune Disease Treatment
In a study involving IKZF2 knockout mice, treatment with related compounds demonstrated a reduction in autoimmune symptoms. The findings suggest that targeting IKZF2 can restore Treg functionality and mitigate disease progression .
Case Study 2: Cancer Therapy
Research has indicated that compounds similar to this compound can enhance the immune response against tumors by modulating regulatory T-cell populations. This approach holds promise for developing novel cancer immunotherapies .
Pharmacological Profile
The pharmacological profile of this compound suggests it may be effective in treating conditions such as autoimmune diseases and certain cancers. Its ability to degrade specific proteins involved in immune regulation positions it as a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
